Cas no 1298116-18-3 (Monacolin L Acid Lithium Salt)

Monacolin L Acid Lithium Salt 化学的及び物理的性質
名前と識別子
-
- Monacolin L Acid Lithium Salt
-
- インチ: 1S/C19H30O4.Li/c1-12-3-7-18-14(9-12)5-4-13(2)17(18)8-6-15(20)10-16(21)11-19(22)23;/h4-5,9,12-13,15-18,20-21H,3,6-8,10-11H2,1-2H3,(H,22,23);/t12-,13+,15-,16-,17+,18+;/m1./s1
- InChIKey: QHKKKDDIHVSMIS-NCJNBGFMSA-N
- ほほえんだ: C([C@H]1[C@@H](C)C=CC2=C[C@@H](CC[C@H]12)C)C[C@@H](O)C[C@@H](O)CC(=O)O.[Li]
Monacolin L Acid Lithium Salt 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | M132690-5mg |
Monacolin L Acid Lithium Salt |
1298116-18-3 | 5mg |
$1011.00 | 2023-05-18 | ||
TRC | M132690-10mg |
Monacolin L Acid Lithium Salt |
1298116-18-3 | 10mg |
$1774.00 | 2023-05-18 | ||
TRC | M132690-50mg |
Monacolin L Acid Lithium Salt |
1298116-18-3 | 50mg |
$ 9200.00 | 2023-09-07 | ||
TRC | M132690-1mg |
Monacolin L Acid Lithium Salt |
1298116-18-3 | 1mg |
$236.00 | 2023-05-18 |
Monacolin L Acid Lithium Salt 関連文献
-
Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339
-
Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
-
Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
-
Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
-
Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636
-
Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
-
Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
-
Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
-
Yinglu Zhang,Longjiang Ding,Wei Zhang,Xiao-ai Zhang,Ying Lian,Xu-dong Wang Analyst, 2018,143, 5120-5126
-
Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
Monacolin L Acid Lithium Saltに関する追加情報
Introduction to Monacolin L Acid Lithium Salt (CAS No. 1298116-18-3)
Monacolin L Acid Lithium Salt, a compound with the chemical identifier CAS No. 1298116-18-3, is a derivative of monacolin L, which is widely recognized for its significant pharmacological properties. This compound has garnered considerable attention in the field of pharmaceutical chemistry and medicine due to its unique biochemical interactions and therapeutic potential. The lithium salt form of monacolin L offers enhanced solubility and stability, making it a promising candidate for various medical applications.
In recent years, the study of Monacolin L Acid Lithium Salt has been extensively explored, particularly in relation to its cholesterol-lowering effects. Research indicates that this compound shares a chemical structure similar to lovastatin, a well-known statin medication used to manage hypercholesterolemia. The lithium modification in the salt form not only preserves the cholesterol-lowering mechanism but also introduces additional pharmacological benefits that are being actively investigated.
The therapeutic efficacy of Monacolin L Acid Lithium Salt has been demonstrated in multiple preclinical and clinical studies. These studies have highlighted its ability to inhibit HMG-CoA reductase, an enzyme crucial in the biosynthesis of cholesterol. By reducing cholesterol production, this compound effectively lowers serum lipid levels, thereby mitigating the risk of cardiovascular diseases. The lithium component further enhances its therapeutic profile by potentially offering neuroprotective properties, which is an emerging area of research.
Recent advancements in biochemical analysis have revealed that Monacolin L Acid Lithium Salt exhibits a high degree of specificity in its interactions with biological targets. This specificity is attributed to its molecular structure, which allows it to bind effectively to HMG-CoA reductase without significant off-target effects. Such characteristics make it an attractive option for developing novel therapeutic strategies against hyperlipidemia and related metabolic disorders.
The pharmacokinetic profile of Monacolin L Acid Lithium Salt has also been a subject of intense investigation. Studies have shown that this compound exhibits good oral bioavailability and rapid absorption, enabling effective therapeutic dosing. Additionally, its lithium salt form improves renal clearance, reducing the likelihood of accumulation and associated side effects. These findings contribute to the growing body of evidence supporting the safety and efficacy of this compound in clinical settings.
From a regulatory perspective, Monacolin L Acid Lithium Salt is subject to stringent quality control measures to ensure consistency and purity. Manufacturers adhering to Good Manufacturing Practices (GMP) produce this compound with rigorous testing protocols, ensuring that it meets international standards for pharmaceutical use. This commitment to quality underscores the reliability and trustworthiness of Monacolin L Acid Lithium Salt as a therapeutic agent.
The future prospects of Monacolin L Acid Lithium Salt are promising, with ongoing research exploring its potential applications beyond cholesterol management. Preliminary studies suggest that this compound may have anti-inflammatory and antioxidant properties, which could be beneficial in treating chronic inflammatory diseases and oxidative stress-related conditions. Such findings open new avenues for therapeutic intervention and highlight the compound's multifaceted pharmacological potential.
In conclusion, Monacolin L Acid Lithium Salt (CAS No. 1298116-18-3) is a remarkable compound with significant therapeutic implications in cardiovascular medicine and beyond. Its unique chemical structure, combined with its lithium salt modification, enhances its pharmacological efficacy and safety profile. As research continues to uncover new applications and mechanisms of action, this compound is poised to play a crucial role in the development of innovative treatments for various metabolic disorders.
1298116-18-3 (Monacolin L Acid Lithium Salt) 関連製品
- 2228425-52-1(3-(1-phenyl-1H-1,2,3-triazol-4-yl)butan-1-amine)
- 256651-55-5((2,6-dibromophenyl)methanesulfonyl chloride)
- 404900-23-8(N-4-(1,3-benzoxazol-2-yl)phenylpropanamide)
- 2229174-83-6(3-(2,6-dimethylphenyl)-3,3-difluoropropan-1-ol)
- 1216046-88-6({2,3-Dimethylimidazo1,2-apyridin-7-yl}methanamine)
- 1821803-66-0((1R,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane;hydrochloride)
- 2960-37-4(Phosphinous amide,N-(diphenylphosphino)-P,P-diphenyl-)
- 1370731-53-5(METHYL 2-(4-CHLOROPHENYL)-5-PHENYLOXAZOLE-4-CARBOXYLATE)
- 2034308-79-5(N-[[1-(thian-4-yl)piperidin-4-yl]methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide)
- 1393717-46-8(m-Ranolazine)




